2-(2-Aminoethyl)benzothiazole dihydrochloride

Description

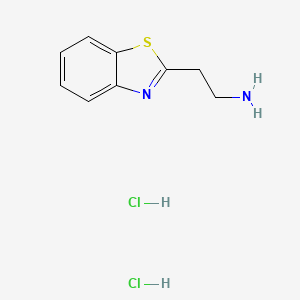

2-(2-Aminoethyl)benzothiazole dihydrochloride is a benzothiazole derivative characterized by an aminoethyl (-CH₂CH₂NH₂) substituent at the 2-position of the benzothiazole core, with two hydrochloride counterions enhancing its water solubility. The molecular formula is C₉H₁₃Cl₂N₂S, and its molecular weight is 278.19 g/mol. The dihydrochloride salt formation occurs via protonation of the amino group and the benzothiazole nitrogen, as observed in analogous compounds like 6-amino-2-(3-fluorophenyl)benzothiazole dihydrochloride .

For example, selective dihydrochloride salt formation is achievable through protonation at both the amino and heterocyclic nitrogen atoms .

Applications: Benzothiazole derivatives are widely explored for their anticancer properties. The dihydrochloride form improves solubility, facilitating in vitro testing against cancer cell lines such as HeLa (cervical) and MCF-7 (breast) .

Properties

IUPAC Name |

2-(1,3-benzothiazol-2-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2S.2ClH/c10-6-5-9-11-7-3-1-2-4-8(7)12-9;;/h1-4H,5-6,10H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXCKNEKTNOXFJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)CCN.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12Cl2N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10656390 | |

| Record name | 2-(1,3-Benzothiazol-2-yl)ethan-1-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10656390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152482-94-5 | |

| Record name | 2-(1,3-Benzothiazol-2-yl)ethan-1-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10656390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-Aminoethyl)benzothiazole dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminoethyl)benzothiazole dihydrochloride typically involves the reaction of 2-aminobenzothiazole with ethylene diamine under specific conditions. The reaction is often carried out in the presence of a suitable solvent and may require heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its dihydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminoethyl)benzothiazole dihydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The amino and benzothiazole groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups into the benzothiazole ring .

Scientific Research Applications

2-(2-Aminoethyl)benzothiazole dihydrochloride has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

Industry: The compound can be used in the production of materials with specific chemical properties

Mechanism of Action

The mechanism of action of 2-(2-Aminoethyl)benzothiazole dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor activation .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Key Research Findings

- Solubility and Bioavailability : Dihydrochloride salts significantly improve water solubility, enabling in vitro testing at physiologically relevant concentrations .

- Structural-Activity Relationships (SAR): Aminoethyl Group: Enhances interaction with cellular targets through hydrogen bonding . Halogen Substituents: Fluorine at the phenyl ring (e.g., 3-fluorophenyl) increases lipophilicity and membrane permeability . Benzothiazole vs. Benzimidazole: Benzothiazoles exhibit stronger electronegativity due to sulfur, favoring interactions with electron-deficient biological targets .

- Anticancer Activity : Dihydrochloride salts of benzothiazoles show promising IC₅₀ values against cervical (HeLa) and breast (MCF-7) cancer cells, though exact mechanisms remain under study .

Biological Activity

Overview

2-(2-Aminoethyl)benzothiazole dihydrochloride, with the molecular formula C9H12Cl2N2S, is a derivative of benzothiazole known for its diverse biological activities. This compound has been studied for its potential applications in various fields, including pharmacology and biochemistry, due to its interactions with enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The binding of this compound can modulate the activity of these targets, leading to various biological effects. For instance, it has been shown to inhibit acetylcholinesterase (AChE), an enzyme involved in neurotransmission, which is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s disease .

Biological Activity Data

The following table summarizes key biological activities associated with this compound:

Case Studies and Research Findings

Recent studies have investigated the effects of this compound on different biological systems:

- Neuroprotective Studies : In vitro studies demonstrated that this compound could inhibit AChE and prevent amyloid beta aggregation, suggesting a potential role in Alzheimer's disease therapy. However, it also showed cytotoxicity in certain neuronal cell lines (PC12 cells), indicating a need for careful evaluation of its therapeutic window .

- Anticancer Activity : Research has indicated that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast cancer and leukemia models. The compound's mechanism involves inducing apoptosis and disrupting cellular proliferation pathways .

- Antioxidant Properties : The compound has been assessed for its ability to scavenge free radicals and reduce oxidative stress markers in cellular models. This activity may contribute to its protective effects against neurodegeneration .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, comparisons can be made with other benzothiazole derivatives:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| 2-Aminobenzothiazole | Moderate AChE inhibition | Lacks aminoethyl substitution |

| Riluzole (Benzothiazole derivative) | Neuroprotective effects; used in ALS treatment | Voltage-gated sodium channel blocker |

| 2-(4-Methyl-1H-pyrazol-1-yl)propylamine hydrochloride | Antimicrobial properties | Different target interactions |

Q & A

Q. What are the recommended handling procedures and safety protocols for 2-(2-aminoethyl)benzothiazole dihydrochloride in laboratory settings?

Methodological Answer:

- Handling: Use local exhaust ventilation and avoid contact with strong oxidizers. Containers should be sealed after use to prevent dust generation .

- Safety Measures:

- Skin/eye contact: Rinse immediately with water for ≥15 minutes; remove contaminated clothing .

- Inhalation: Move to fresh air; seek medical attention if respiratory irritation persists .

- Storage: Store in a cool, dry place away from incompatible substances (e.g., oxidizing agents) .

- Spill Management: Collect spilled material using non-sparking tools and dispose of according to hazardous waste regulations .

Q. How can researchers verify the structural identity of this compound?

Methodological Answer:

- Analytical Techniques:

- NMR Spectroscopy: Analyze / spectra to confirm the benzothiazole core and ethylamine sidechain.

- Mass Spectrometry (MS): Use ESI-MS to validate molecular weight (e.g., expected [M+H] for CHNS·2HCl: 253.1 g/mol) .

- Elemental Analysis: Compare experimental vs. theoretical C/H/N/S/Cl content (e.g., C 42.68%, H 4.92%) .

Q. What are the standard synthetic routes for this compound?

Methodological Answer:

- Primary Synthesis:

- Yield Optimization: Control reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 amine:HCl) to minimize byproducts .

Advanced Research Questions

Q. How can the biological activity of 2-(2-aminoethyl)benzothiazole derivatives be systematically evaluated?

Methodological Answer:

- Antifungal Assays:

- Follow protocols from Catalano et al. (2013): Test against Candida albicans using broth microdilution (MIC values <10 µg/mL indicate potency) .

- Mechanistic Studies: Use fluorescence microscopy to assess membrane disruption or ergosterol biosynthesis inhibition .

- Neuroprotective Screening:

- Conduct in vitro acetylcholinesterase (AChE) inhibition assays with Ellman’s reagent .

Q. What strategies resolve contradictions in reported biological activities of benzothiazole derivatives?

Methodological Answer:

- Data Normalization: Standardize assay conditions (e.g., pH, temperature, solvent) to minimize variability .

- Structure-Activity Relationship (SAR) Analysis:

- Compare substituent effects (e.g., electron-withdrawing groups on the benzothiazole ring enhance antifungal activity) .

- Use computational docking to identify binding interactions with target proteins (e.g., fungal CYP51) .

Q. How can reaction conditions be optimized for large-scale synthesis of this compound?

Methodological Answer:

Q. What analytical methods are suitable for detecting degradation products in stored samples?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.